Fluorohydroxyandrostenedione
Description
Fluorohydroxyandrostenedione (CAS 357-09-5) is a synthetic C19 steroid derivative with the molecular formula C19H25FO3 and a molecular weight of 320.44 g/mol . It is structurally characterized by a 9α-fluoro and 11β-hydroxy substitution on the androstenedione backbone (Δ4-androstene-3,17-dione) . Toxicological studies classify it as an experimental teratogen, with reproductive effects observed in rodent models at doses as low as 12 mg/kg (subcutaneous administration) .
Properties
CAS No. |
357-09-5 |
|---|---|
Molecular Formula |
C19H25FO3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25FO3/c1-17-10-16(23)19(20)14(13(17)5-6-15(17)22)4-3-11-9-12(21)7-8-18(11,19)2/h9,13-14,16,23H,3-8,10H2,1-2H3/t13-,14-,16-,17-,18-,19-/m0/s1 |
InChI Key |
SHJZUHWENQCCJH-YQAXKJAASA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4=O)C)O)F |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CCC4=O)C)O)F |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4=O)C)O)F |
Synonyms |
fluorohydroxyandrostenedione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Fluorohydroxyandrostenedione belongs to a broader class of fluorinated and hydroxylated steroid derivatives. Below is a detailed comparison with key analogues:
Fluoxymesterone (CAS 76-43-5)
6α-Hydroxyandrostenedione
17-Oxodexamethasone (NSC 50909)
Atamestane (MDL 102253)
- Structure : 1-Methyl-androsta-1,4-diene-3,17-dione with a 10α-aziridine group .
- Key Differences: Atamestane is a selective aromatase inhibitor, whereas this compound targets 11β-hydroxylase.
Pharmacological and Toxicological Data Comparison
Structural and Functional Insights
- Fluorine Substitution: The 9α-fluoro group in this compound enhances metabolic stability and enzyme-binding affinity compared to non-fluorinated analogues like 6α-hydroxyandrostenedione .
- Hydroxy Group Position : The 11β-hydroxy moiety is critical for inhibiting 11β-hydroxylase, distinguishing it from 17β-hydroxylated steroids (e.g., fluoxymesterone) that primarily target androgen receptors .
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